4-methoxy-2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole
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Overview
Description
4-methoxy-2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole core, which is known for its diverse biological activities, and a trifluoromethyl group, which often enhances the biological activity and metabolic stability of organic molecules.
Mechanism of Action
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, these compounds could interact with their targets to modulate their activity, leading to downstream effects .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Benzothiazole and imidazole derivatives have been found to affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Many benzothiazole and imidazole derivatives are known to have good bioavailability .
Result of Action
The specific molecular and cellular effects of this compound would depend on its targets and mode of action. Benzothiazole and imidazole derivatives have been found to have a variety of effects, including antimicrobial, anti-inflammatory, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole typically involves multiple steps, including the formation of the benzothiazole core, the introduction of the azetidine ring, and the attachment of the trifluoromethyl-pyridine moiety. Common synthetic routes may involve:
Formation of Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of Azetidine Ring: This step often involves the reaction of the benzothiazole derivative with an azetidine precursor under specific conditions.
Attachment of Trifluoromethyl-Pyridine Moiety: This can be done using a coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups attached to the benzothiazole core.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace substituents on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
4-methoxy-2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N′-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide
- 3-trifluoromethyl-1,2,4-triazoles
Uniqueness
4-methoxy-2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole is unique due to its combination of a benzothiazole core, an azetidine ring, and a trifluoromethyl-pyridine moiety. This unique structure imparts specific properties, such as enhanced biological activity and metabolic stability, which distinguish it from other similar compounds.
Properties
IUPAC Name |
[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N5O2S/c1-32-16-3-2-4-17-19(16)27-21(33-17)30-12-14(13-30)20(31)29-9-7-28(8-10-29)18-6-5-15(11-26-18)22(23,24)25/h2-6,11,14H,7-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVXEEZNDBDXML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)C(=O)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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